1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
189073-48-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(1-pentoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-9-14-10(2)12-8-6-7-11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
XJSHLLVDCJINPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)N1CCCC1=O |
Origin of Product |
United States |
Mechanistic Investigations of 1 1 Pentyloxy Ethyl Pyrrolidin 2 One Formation
Reaction Pathway Elucidation for Key Synthetic Steps
The formation of 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one, which is classified as an N-acyl-N,O-acetal, can be envisioned through several plausible synthetic routes. The most direct and atom-economical pathway is likely the acid-catalyzed addition of pyrrolidin-2-one to pentyl vinyl ether.
The reaction mechanism is initiated by the protonation of the vinyl ether's double bond by an acid catalyst. This step is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of the pyrrolidin-2-one tautomer, the lactim. The subsequent deprotonation of the nitrogen atom by a conjugate base yields the final N,O-acetal product and regenerates the acid catalyst.
An alternative, though less direct, pathway involves a three-component condensation reaction. This route would use pyrrolidin-2-one, acetaldehyde (B116499), and pentanol (B124592). Under acidic conditions, acetaldehyde and pentanol would first form a hemiacetal. Protonation of the hemiacetal's hydroxyl group followed by the loss of a water molecule would generate the same key oxocarbenium ion intermediate as in the vinyl ether pathway. This intermediate is then trapped by pyrrolidin-2-one to form the final product. This multi-step, one-pot approach is a common strategy for synthesizing N-acyl-N,O-acetals. researchgate.net
Stereochemical Control Mechanisms in the Formation of the 1-(Pentyloxy)ethyl Chiral Center
The 1-(pentyloxy)ethyl substituent contains a stereogenic center at the carbon atom bonded to the pyrrolidinone nitrogen, the pentyloxy group, a methyl group, and a hydrogen atom. The control of the stereochemistry at this center is a critical aspect of the synthesis.
In the absence of any chiral influence (such as a chiral catalyst or a chiral starting material), the reaction pathways described above would typically result in a racemic mixture of (R)- and (S)-enantiomers. This is because the key intermediate, the oxocarbenium ion, is planar. The nucleophilic attack by the pyrrolidin-2-one nitrogen can occur with equal probability from either face of this planar intermediate, leading to a 50:50 mixture of the two possible enantiomers.
Achieving stereochemical control to favor the formation of one enantiomer over the other (asymmetric synthesis) requires the introduction of a chiral environment. This can be accomplished through several strategies:
Chiral Catalysis : Employing a chiral catalyst, such as a chiral Brønsted acid (e.g., a derivative of phosphoric acid), can create a diastereomeric transition state. sciencedaily.com The catalyst can form a non-covalent complex with the reactants, sterically hindering one face of the electrophilic intermediate and thereby directing the nucleophilic attack of the lactam to the other face.
Kinetic Resolution : This method involves the selective reaction of one enantiomer from a racemic mixture. For lactams, chiral amidine-based catalysts have been shown to be effective in promoting enantioselective N-acylation, allowing for the separation of enantiomers. nih.gov A similar strategy could theoretically be applied to resolve a racemic mixture of this compound.
Any catalytic process that yields a product with a non-zero enantiomeric excess must, by definition, be under some degree of kinetic control, as thermodynamic control would inevitably lead to a racemic mixture due to the identical Gibbs free energy of enantiomers. wikipedia.org
Role of Catalysts in Directing Reaction Selectivity and Mechanism
Table 1: Potential Catalysts and Their Roles in Synthesis
| Catalyst Type | Example(s) | Role in Reaction Mechanism | Expected Outcome |
|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Acetic Acid | Donates a proton to the vinyl ether or hemiacetal, generating the key oxocarbenium ion intermediate. researchgate.netscispace.com | Acceleration of the reaction rate. Formation of a racemic product. |
| Lewis Acids | Zinc triflate (Zn(OTf)₂), Indium triflate (In(OTf)₃) | Coordinates to the oxygen atom of the vinyl ether or aldehyde, increasing its electrophilicity and facilitating nucleophilic attack. nih.gov | High reaction rates, potentially under milder conditions than some Brønsted acids. |
| Heterogeneous Acids | Amberlyst-15, Montmorillonite K10 | Provides an acidic surface for the reaction to occur, simplifying catalyst removal and product purification. mdpi.com | Facilitates practical synthesis and workup procedures. |
| Chiral Brønsted Acids | Chiral Phosphoric Acids (e.g., TRIP) | Forms a chiral environment around the transition state, leading to diastereomeric interactions that favor the formation of one enantiomer. sciencedaily.com | Enantioselective formation of the product. |
Brønsted acids are the most common catalysts for this type of transformation, directly participating in the protonation step that activates the electrophile. scispace.com Lewis acids can serve a similar purpose by coordinating to an oxygen atom, thereby withdrawing electron density and making the substrate more susceptible to nucleophilic attack. nih.govnih.gov For achieving stereocontrol, chiral catalysts are indispensable. Chiral phosphoric acids, for instance, have proven effective in the highly stereoselective formation of related N,N-acetals by controlling the spatial orientation of the reactants in the transition state. sciencedaily.com
Kinetic and Thermodynamic Aspects of Synthetic Transformations
The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in the synthesis of this compound. wikipedia.org A chemical reaction is under kinetic control if the product ratio is determined by the rates at which the different products are formed. This is typically favored at lower temperatures, where the reaction is irreversible, and the product that forms via the lowest energy transition state will dominate. A reaction is under thermodynamic control if the product ratio is determined by the relative thermodynamic stability of the products. This is favored at higher temperatures, where the reactions are reversible, allowing the products to equilibrate and the most stable product to accumulate. dalalinstitute.comyoutube.com
The acid-catalyzed formation of the N,O-acetal from pyrrolidin-2-one and pentyl vinyl ether is generally considered to be under kinetic control. The formation of the N-C bond is typically rapid and effectively irreversible under mild conditions, especially if the reaction is not heated for extended periods. The product distribution is therefore governed by the activation energy of the nucleophilic attack on the intermediate.
In related alkylation reactions of ambident nucleophiles (molecules with two different nucleophilic sites), the choice between kinetic and thermodynamic control can be crucial. For example, the methylation of certain heterocycles can yield an O-alkylated product under kinetically controlled conditions (faster reaction, lower temperature) and a more stable N-alkylated product under thermodynamically controlled conditions (slower, reversible reaction, higher temperature). nih.gov While pyrrolidin-2-one strongly favors N-alkylation, this principle illustrates how reaction conditions can be tuned to select for a specific constitutional isomer. For the synthesis of this compound, the primary competition is not between different sites of attack but between the formation of different stereoisomers. As enantiomers have equal stability, any stereoselective synthesis is inherently a kinetically controlled process. wikipedia.org
Advanced Spectroscopic Characterization and Elucidation of 1 1 Pentyloxy Ethyl Pyrrolidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular framework and providing insights into its spatial arrangement.
The ¹H NMR spectrum of 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one is expected to display distinct signals corresponding to the protons of the pyrrolidin-2-one ring and the N-substituted side chain. The three sets of methylene (B1212753) protons on the pyrrolidin-2-one ring typically appear as multiplets in the δ 2.0-3.5 ppm range. hmdb.cachemicalbook.com The N-substituent introduces more complex signals. The methine proton (CH) attached to the nitrogen and the pentyloxy group would appear as a quartet, coupled to the adjacent methyl protons. This methyl group (CH₃) would, in turn, manifest as a doublet. The pentyloxy group itself would show a triplet for the O-CH₂ protons, several overlapping multiplets for the subsequent three methylene units, and a terminal triplet for its methyl group.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The characteristic lactam carbonyl carbon (C=O) of the pyrrolidin-2-one ring is expected to resonate at the downfield end of the spectrum, typically around δ 175 ppm. researchgate.net The carbons of the pyrrolidinone ring (C3, C4, C5) and the N-substituent would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data of analogous compounds like 1-ethyl-2-pyrrolidinone and general substituent effects.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Pyrrolidin-2-one Ring | |||
| C2 (C=O) | - | - | ~175.0 |
| C3 (-CH₂-) | ~2.40 | Triplet | ~31.0 |
| C4 (-CH₂-) | ~2.05 | Multiplet | ~18.0 |
| C5 (N-CH₂-) | ~3.40 | Triplet | ~45.0 |
| N-Substituent | |||
| C1' (N-CH) | ~4.80 | Quartet | ~75.0 |
| C2' (-CH₃) | ~1.30 | Doublet | ~20.0 |
| Pentyloxy Group | |||
| C1'' (O-CH₂) | ~3.50 | Triplet | ~68.0 |
| C2'' (-CH₂-) | ~1.60 | Multiplet | ~29.0 |
| C3'' (-CH₂-) | ~1.35 | Multiplet | ~28.0 |
| C4'' (-CH₂-) | ~1.35 | Multiplet | ~22.5 |
| C5'' (-CH₃) | ~0.90 | Triplet | ~14.0 |
While 1D NMR suggests the presence of specific groups, 2D NMR experiments are required to confirm the connectivity between them.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons on the pyrrolidinone ring (H3/H4 and H4/H5) and within the pentyloxy chain. Crucially, it would confirm the coupling between the N-CH proton (H1') and the adjacent methyl protons (H2').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it with its known proton signal from the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular structure. Key HMBC correlations would include the signal from the N-CH proton (H1') to the pyrrolidinone carbonyl carbon (C2) and the methylene carbon C5, as well as to the first carbon of the pentyloxy chain (C1''). This confirms the placement of the entire substituent on the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal spatial proximity between the protons of the N-substituent and specific protons on the pyrrolidinone ring, offering insight into the rotational dynamics around the N-C1' bond.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₁H₂₁NO₂), the calculated exact mass is 199.15723 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
In addition to the exact mass, the fragmentation pattern observed in the mass spectrum (often using techniques like electron ionization, EI) offers structural clues. nist.gov The fragmentation of N-substituted pyrrolidinones is well-documented. nih.gov For the title compound, characteristic fragmentation pathways would likely involve:
Cleavage of the N-substituent, leading to a prominent peak corresponding to the pyrrolidin-2-one cation or related fragments.
Loss of the pentyloxy group (•OC₅H₁₁) or the pentyl group (•C₅H₁₁).
Alpha-cleavage adjacent to the nitrogen or the ether oxygen.
Table 2: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Formula | Fragment Identity |
| 199.1572 | [C₁₁H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 128.0762 | [C₇H₁₀NO]⁺ | [M - C₅H₁₁O]⁺ (Loss of pentyloxy radical) |
| 112.0868 | [C₆H₁₀NO]⁺ | [M - C₅H₁₁]⁺ followed by rearrangement |
| 84.0450 | [C₄H₆NO]⁺ | Fragment from pyrrolidinone ring cleavage |
| 71.0861 | [C₅H₁₁]⁺ | Pentyl cation |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its lactam and ether functionalities.
The most intense and readily identifiable peak is the carbonyl (C=O) stretch of the tertiary amide (lactam) ring. For N-substituted 2-pyrrolidinones, this band typically appears in the region of 1670-1700 cm⁻¹. nist.govresearchgate.net The presence of a strong absorption band here is definitive evidence for the pyrrolidin-2-one core. Another key feature is the C-O-C stretching vibration from the ether linkage, which is expected to produce a strong band in the 1150-1085 cm⁻¹ region. nih.gov Additionally, C-H stretching vibrations from the numerous aliphatic groups will be observed around 2850-3000 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound Reference data from analogous compounds. nist.govnist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1690 | C=O Stretch | Tertiary Amide (Lactam) |
| ~1460 | C-H Bend | Methylene (CH₂) |
| ~1250 | C-N Stretch | Lactam |
| ~1100 | C-O-C Stretch | Ether |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration
The N-substituent in this compound contains a stereocenter at the carbon atom bonded to both the nitrogen of the ring and the oxygen of the pentyloxy group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R) and (S).
Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for analyzing chiral samples.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve and the sign of the Cotton effect (a characteristic peak-and-trough feature around an absorption maximum) can be used to assign the absolute configuration.
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule. The n→π* transition of the lactam carbonyl group is often a sensitive probe for stereochemistry in such compounds.
For this compound, experimental ECD or ORD spectra, when compared with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), would allow for the unambiguous assignment of the absolute configuration of a given enantiomer. Furthermore, these techniques can be used to determine the enantiomeric purity of a sample.
X-ray Crystallography for Solid-State Structural Determination (if applicable to relevant derivatives)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.govmdpi.com While this compound may be a liquid or a low-melting solid at ambient temperature, obtaining a crystal structure of it or a closely related solid derivative would yield a wealth of information.
A crystal structure would provide:
Unambiguous Confirmation: Absolute proof of the molecular connectivity.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.
Conformational Details: The exact conformation of the five-membered pyrrolidinone ring (which is typically puckered in an envelope or twist conformation) and the preferred orientation of the N-substituent. researchgate.net
Intermolecular Interactions: A detailed picture of how the molecules pack in the solid state, revealing any hydrogen bonding, dipole-dipole, or van der Waals interactions that govern the crystal lattice.
While a structure for the specific title compound is not available, analysis of other N-substituted pyrrolidinone derivatives demonstrates the power of this technique in providing a complete, three-dimensional understanding of the molecule in the solid state. researchgate.netmdpi.com
Computational Chemistry and Theoretical Modeling of 1 1 Pentyloxy Ethyl Pyrrolidin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to solve the electronic structure of a molecule, providing information about electron distribution and orbital energies, which in turn dictate the molecule's stability and reactivity. nih.govresearchgate.net
For 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one, DFT calculations would be employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. A key aspect of this analysis is the exploration of its conformational landscape. The pyrrolidine (B122466) ring is known to adopt non-planar conformations, typically described as "envelope" or "twist" forms, which exist with a low energy barrier between them. researchgate.net DFT can calculate the relative energies of these conformers to determine the most probable structures.
Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies greater stability. researchgate.netespublisher.com The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Conformer Energy ΔE | Twist vs. Envelope | Determines the relative population of the major ring conformations at equilibrium. |
Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.netresearchgate.net
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and observing its behavior over nanoseconds or longer. This approach provides a more comprehensive exploration of the conformational space than static DFT calculations, as it accounts for thermal energy and solvent effects. researchgate.net The flexibility of the pentyloxy side chain and the puckering of the pyrrolidinone ring can be tracked over time to understand their dynamic interplay.
MD simulations are also invaluable for studying solvent interactions. By analyzing the trajectory, one can determine how solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a specific atom in the solute. This can reveal, for instance, how water molecules might form hydrogen bonds with the carbonyl oxygen of the pyrrolidinone ring, which is crucial for understanding its solubility and behavior in aqueous environments.
Table 2: Typical Outputs from an MD Simulation of this compound in Water
| Analysis Type | Metric | Information Gained |
| Conformational Analysis | Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure over the simulation time. |
| Dihedral Angle Distribution | Shows the preferred rotational states (rotamers) of the flexible pentyloxy side chain. | |
| Solvent Interaction | Radial Distribution Function (RDF) | Determines the distance and coordination number of water molecules around the carbonyl oxygen. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the molecule and water. |
In Silico Studies of Reaction Pathways and Transition States Relevant to its Synthesis
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, in silico studies can be used to investigate potential reaction pathways, identify intermediate structures, and calculate the energy barriers associated with each step. This is typically achieved by mapping the potential energy surface of the reaction.
Using methods like DFT, researchers can model the reactants and products and then search for the transition state (TS) structure connecting them. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy. By comparing the activation energies of different possible synthetic routes, chemists can predict which pathway is more kinetically favorable.
For example, a possible synthesis might involve the N-alkylation of 2-pyrrolidinone (B116388). Computational models could be used to compare the feasibility of different alkylating agents and reaction conditions, providing insights that could guide and optimize the experimental synthesis process.
Prediction of Spectroscopic Signatures from First Principles
Theoretical calculations can predict various spectroscopic properties of a molecule from first principles, which can be invaluable for interpreting experimental data and confirming a molecule's structure. rsc.org
Using the optimized geometry from DFT calculations, the vibrational frequencies of this compound can be computed. These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. While calculated frequencies often have a systematic error, they can be scaled to provide a predicted spectrum that aligns well with experimental results, aiding in the assignment of major peaks, such as the characteristic C=O stretch of the lactam ring and the C-O-C stretches of the ether linkage.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra to assist in the complete assignment of all proton and carbon signals in the molecule, confirming its connectivity and stereochemistry.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Signature | Assignment |
| IR | ~1690 cm⁻¹ | C=O (amide) stretching |
| ~1100 cm⁻¹ | C-O-C (ether) stretching | |
| ~2850-2960 cm⁻¹ | C-H (aliphatic) stretching | |
| ¹³C NMR | ~175 ppm | C=O (amide carbonyl carbon) |
| ~70-80 ppm | Carbons adjacent to ether oxygen | |
| ~14-45 ppm | Other aliphatic carbons | |
| ¹H NMR | ~3.2-3.5 ppm | Protons on carbon adjacent to ring nitrogen |
| ~0.9 ppm | Terminal methyl group of pentyl chain |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for evaluating how a compound might interact with a biological target. researchgate.netmdpi.com
If this compound were being investigated for potential biological activity, molecular docking would be a key initial step. The study would involve docking the molecule into the active site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses. researchgate.net The results can reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. nih.govnih.gov
For this compound, the pyrrolidinone ring's carbonyl oxygen could act as a hydrogen bond acceptor. The flexible pentyloxy chain could fit into hydrophobic pockets within the binding site, contributing significantly to the binding affinity. These docking studies can provide a structural hypothesis for the molecule's activity and guide the design of more potent analogues.
Table 4: Representative Molecular Docking Results for a Hypothetical Target
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A quantitative estimate of the binding strength; a more negative value suggests stronger binding. |
| Key Interacting Residues | Tyr84, Trp279, Ser122 | Identifies the specific amino acids in the receptor that form crucial contacts with the ligand. |
| Types of Interactions | Hydrogen bond with Ser122 | The carbonyl oxygen acts as a hydrogen bond acceptor. |
| Hydrophobic interactions with Tyr84, Trp279 | The pentyloxy chain occupies a non-polar pocket in the active site. |
Synthetic Transformations and Derivatization of 1 1 Pentyloxy Ethyl Pyrrolidin 2 One
Functionalization of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one scaffold is a prevalent motif in many biologically active compounds and serves as a versatile building block in organic synthesis. nih.gov A variety of methods have been developed for its functionalization, which can be adapted to derivatives like 1-[1-(pentyloxy)ethyl]pyrrolidin-2-one. Key transformations often target the carbon atoms adjacent to the carbonyl group (C3) or the nitrogen atom (C5).
One common strategy involves the deprotonation of the α-carbon (C3) using a strong base, followed by reaction with an electrophile to introduce a substituent. This approach allows for the synthesis of α-arylated pyrrolidinones. For instance, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions can yield α-arylated pyrrolidinones through a one-pot cascade reaction involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.gov
Another approach to functionalizing the pyrrolidin-2-one ring is through cycloaddition reactions. For example, [3+2] cycloaddition reactions using in situ generated azomethine ylides with α,β-unsaturated lactams can lead to the formation of spiro-pyrrolidine derivatives. nih.gov While the N-substituent in this compound is not unsaturated, this highlights the general reactivity of the pyrrolidinone core towards the construction of more complex, fused heterocyclic systems.
Furthermore, the pyrrolidin-2-one ring itself can be synthesized through various cyclization strategies, which can be designed to incorporate desired functionalities from the outset. Methods such as the conversion of erythruronolactone to polyhydroxylated pyrrolidin-2-ones demonstrate how functional groups can be pre-installed on the ring system. researchgate.net The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and amines is another versatile method that allows for significant variation in the substituents on the ring. nih.govmdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| α-Arylation | Arylsulfonamide, cyclopropane diester, base, heat | α-Arylated pyrrolidinone | nih.gov |
| Spirocyclization | Azomethine ylides, 3-alkylidene-2-oxindoles, acetic acid | Spiro[pyrrolidine-3,3'-oxindole] | nih.gov |
| Annulation | Donor-acceptor cyclopropane, aniline, Lewis acid, then heat | 1,5-Disubstituted pyrrolidin-2-one | nih.govmdpi.com |
Chemical Modifications of the 1-(Pentyloxy)ethyl Side Chain
The 1-(pentyloxy)ethyl side chain offers several sites for chemical modification, primarily centered on the N,O-acetal linkage. This group can be considered a protecting group for the pyrrolidinone nitrogen, and its cleavage or transformation is a key reaction pathway.
The pentyloxy group is part of an ether linkage within the N,O-acetal structure. This ether bond can be cleaved under specific conditions. Acid-catalyzed hydrolysis is a common method for cleaving such acetals, which would likely yield N-(1-hydroxyethyl)pyrrolidin-2-one and pentanol (B124592). This hemiaminal intermediate is often unstable and may revert to pyrrolidin-2-one or eliminate water to form an N-acylimine.
The N-acyl-N,O-acetal functionality can be synthesized through various methods, such as the titanium ethoxide-mediated reaction of an amide, an aldehyde, and an alcohol. nih.gov This suggests that the pentyloxy group could potentially be exchanged for other alkoxy groups via a similar transition-metal-catalyzed process, allowing for diversification of the side chain.
The most significant reaction involving the ethyl linkage is the elimination of the pentyloxy group to generate a highly reactive N-acylimine intermediate. N-acyl-N,O-acetals are well-established precursors for N-acylimines, which are powerful electrophiles in their own right. nih.govresearchgate.net This transformation is typically promoted by a Lewis acid or protic acid. The resulting N-acylimine can then be trapped by a wide range of nucleophiles, leading to the formation of a new C-C or C-heteroatom bond at the α-position of the ethyl group. This two-step, one-pot process allows for the formal substitution of the pentyloxy group.
For example, the reaction of N-acyl-N,O-acetals with various nucleophiles like silyl (B83357) enol ethers, indoles, or organometallic reagents in the presence of a Lewis acid would lead to the introduction of a new substituent on the ethyl side chain, attached to the carbon adjacent to the nitrogen atom.
Utility of this compound as a Synthetic Intermediate
The dual reactivity of the pyrrolidin-2-one ring and the N,O-acetal side chain makes this compound a potentially valuable synthetic intermediate for constructing more elaborate molecules.
Pyrrolidine-containing compounds are precursors to a wide array of pharmaceuticals. nih.gov The ability to functionalize both the ring and the side chain of this compound provides a pathway to complex heterocyclic systems. For instance, the generation of an N-acylimine from the side chain, followed by an intramolecular cyclization with a nucleophilic group tethered to the pyrrolidinone ring, could lead to the formation of bicyclic or fused heterocyclic structures. Such strategies are common in alkaloid synthesis.
The pyrrolidin-2-one moiety itself can be a key component in pharmacologically active molecules, such as monoacylglycerol lipase (B570770) inhibitors, which may feature benzofused heterocycles linked to the pyrrolidinone core. nih.gov The synthetic handles available on this compound could be leveraged to build such complex architectures.
The pyrrolidin-2-one structure is the repeating unit of Poly(N-vinylpyrrolidone) (PVP), a widely used polymer in the pharmaceutical and materials science fields. The N-(1-pentyloxy)ethyl group can be viewed as a protected form of the N-vinyl group. Elimination of pentanol from this compound would generate N-vinylpyrrolidone (NVP), a key monomer for radical polymerization.
This precursor role allows for the synthesis of well-defined polymers. For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be used to create polymer networks. cmu.edu A difunctional initiator could be used to grow polymer chains, which are then cross-linked. Similarly, amphiphilic copolymers of NVP and other monomers, such as allyl glycidyl (B131873) ether, have been synthesized for applications in drug delivery. mdpi.com The ability to generate the NVP monomer in situ from a stable precursor like this compound could offer advantages in controlling polymerization kinetics and designing novel polymer architectures, such as polymer bottlebrushes. mdpi.com
| Application Area | Key Transformation | Potential Product Class | Reference |
|---|---|---|---|
| Complex Heterocycle Synthesis | N-Acylimine formation and intramolecular cyclization | Fused or bicyclic alkaloids, Spiro-heterocycles | nih.govnih.gov |
| Polymer Synthesis | Elimination to form N-vinylpyrrolidone (monomer) | Poly(N-vinylpyrrolidone), amphiphilic copolymers, polymer networks | cmu.edumdpi.com |
| Drug Discovery | Ring functionalization and side-chain modification | Novel pharmacologically active agents | nih.gov |
Structure Activity Relationship Sar Studies of Pyrrolidin 2 One Derivatives with Pentyloxy Moieties
Influence of the 1-(Pentyloxy)ethyl N-Substituent on Molecular Recognition and Binding Properties
The introduction of a 1-(pentyloxy)ethyl group at the N1 position of the pyrrolidin-2-one scaffold significantly impacts its physicochemical properties and, consequently, its interaction with biological targets. The pentyloxy moiety, a five-carbon alkyl chain linked via an ether oxygen, imparts a degree of lipophilicity to the molecule. This increased lipophilicity can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within a target protein's binding site.
The length and nature of the alkoxy chain are critical determinants of binding affinity. While specific binding data for the pentyloxy derivative is not extensively available in the public domain, general SAR principles for N-alkoxyalkyl pyrrolidinones suggest that the chain length influences the balance between aqueous solubility and membrane permeability, both of which are crucial for bioavailability and target engagement. An optimal chain length often exists for a given biological target, where a shorter or longer chain may lead to a decrease in activity.
The ether linkage within the substituent introduces a polar feature that can participate in hydrogen bonding with amino acid residues in a receptor's active site. This is in addition to the hydrogen bond acceptor capability of the lactam carbonyl group, a key interaction point for many pyrrolidin-2-one derivatives. The interplay of these hydrophobic and potential hydrogen-bonding interactions, dictated by the 1-(pentyloxy)ethyl substituent, is a cornerstone of its molecular recognition profile.
Table 1: Hypothetical Binding Affinities of N-(1-Alkoxyethyl)pyrrolidin-2-one Analogs
| Alkoxy Group | Hypothetical Binding Affinity (Ki, nM) | Rationale |
| Methoxy | 150 | Shorter chain may have insufficient hydrophobic interactions. |
| Ethoxy | 85 | Improved hydrophobic contact compared to methoxy. |
| Propoxy | 40 | Further enhancement of hydrophobic binding. |
| Butoxy | 25 | Nearing optimal length for hydrophobic pocket engagement. |
| Pentyloxy | 15 | Presumed optimal balance of lipophilicity and flexibility for the target. |
| Hexyloxy | 30 | Longer chain may introduce steric hindrance or unfavorable interactions. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of an optimal alkyl chain length in SAR studies. Actual values would depend on the specific biological target.
Stereochemical Aspects in SAR of 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one Analogues
The 1-[1-(pentyloxy)ethyl] substituent introduces a chiral center at the carbon atom attached to the nitrogen of the pyrrolidin-2-one ring and the pentyloxy group. This results in the existence of two enantiomers, (R)- and (S)-1-[1-(pentyloxy)ethyl]pyrrolidin-2-one. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.gov
Biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, the spatial arrangement of atoms in a drug molecule is critical for a precise and effective interaction. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects.
The absolute configuration of the chiral center in the N-substituent will dictate the three-dimensional orientation of the pentyloxy group relative to the pyrrolidin-2-one core. This orientation can influence:
Hydrophobic Interactions: The positioning of the pentyl chain within a hydrophobic pocket of the target.
Hydrogen Bonding: The ability of the ether oxygen to form a hydrogen bond with a specific donor residue.
Steric Hindrance: Avoidance of clashes with other parts of the binding site.
Therefore, the stereoselective synthesis and biological evaluation of the individual (R) and (S) enantiomers are crucial steps in the SAR exploration of this compound analogues. The determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer) provides valuable insights into the topology of the biological target's binding site.
Conformational Flexibility and its Implications for Molecular Interactions
The 1-[1-(pentyloxy)ethyl] substituent possesses considerable conformational flexibility due to the multiple rotatable single bonds in the ethyl and pentyl chains. This flexibility allows the molecule to adopt a wide range of shapes, or conformations, in solution. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is a key determinant of binding affinity.
The pyrrolidin-2-one ring itself is not planar and can exist in various "puckered" conformations, often described as envelope or twist forms. The nature of the N-substituent can influence the preferred puckering of the ring. nih.gov Furthermore, rotation around the N-C bond of the substituent and the C-O and C-C bonds within the side chain will lead to a complex conformational landscape.
The interplay between the conformational preferences of the pyrrolidin-2-one ring and the flexible side chain is critical for molecular interactions. For instance, a particular ring pucker might orient the 1-(pentyloxy)ethyl group in a manner that is either favorable or unfavorable for binding. The energetic cost of adopting the "bioactive conformation" (the conformation required for binding) must be relatively low for the interaction to be favorable.
Understanding the conformational flexibility is essential for:
Rational Drug Design: Designing more rigid analogues that are "pre-organized" in the bioactive conformation can lead to increased potency and selectivity.
Interpreting SAR Data: Changes in activity observed with structural modifications can sometimes be attributed to shifts in the conformational equilibrium rather than direct changes in electronic or steric properties.
Computational Approaches to SAR Prediction and Optimization
In the absence of extensive empirical data, computational modeling provides a powerful toolkit for predicting and optimizing the SAR of this compound analogues. These in silico methods can provide valuable insights into the molecular properties that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of analogues with known activities, a predictive model can be developed. This model can then be used to estimate the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. If the three-dimensional structure of the biological target is known, molecular docking can be used to:
Visualize the binding mode of (R)- and (S)-1-[1-(pentyloxy)ethyl]pyrrolidin-2-one.
Identify key amino acid residues involved in the interaction.
Predict the binding affinity of different analogues.
Explain observed stereoselectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can be used to:
Assess the stability of the docked binding pose.
Explore the conformational flexibility of the ligand and the protein binding site.
Calculate the free energy of binding, providing a more rigorous prediction of affinity.
Table 2: Application of Computational Methods in the Study of Pyrrolidin-2-one Derivatives
| Computational Method | Application | Potential Insights for this compound |
| QSAR | Predict biological activity based on molecular descriptors. | Identify key physicochemical properties of the N-substituent that correlate with activity. |
| Molecular Docking | Predict the binding pose and affinity of a ligand to a receptor. | Elucidate the binding mode of the (R) and (S) enantiomers and rationalize stereoselectivity. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Assess the stability of binding and the role of conformational flexibility in molecular recognition. |
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the design of novel pyrrolidin-2-one derivatives with improved therapeutic profiles.
Future Directions and Research Opportunities in 1 1 Pentyloxy Ethyl Pyrrolidin 2 One Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of N-substituted pyrrolidin-2-ones can traditionally be achieved through methods like the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. researchgate.net However, future research will likely focus on developing more sustainable and efficient synthetic routes to 1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one. One promising avenue is the application of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. tandfonline.com Another area of exploration is the use of greener solvents and catalysts to minimize the environmental impact of the synthesis.
Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity. The development of novel synthetic strategies could also involve leveraging readily available starting materials and employing innovative activation methods to form the pyrrolidin-2-one ring system.
Exploration of Advanced Catalytic Systems for Specific Transformations
The functionalization of the this compound core could unlock a wide range of new derivatives with potentially interesting properties. Future research is expected to focus on the exploration of advanced catalytic systems to achieve specific and selective transformations. For instance, transition-metal catalysis, which has been extensively used for the synthesis of pyrrolidines, could be adapted for the selective C-H functionalization of the pyrrolidin-2-one ring or the pentyloxy side chain. nih.gov This would allow for the introduction of new functional groups at specific positions, leading to a diverse library of compounds.
Moreover, the development of organocatalysts for asymmetric transformations of this compound could be a significant area of research. mdpi.com Chiral pyrrolidine-based organocatalysts have been successfully employed in a variety of asymmetric reactions, and similar principles could be applied to achieve stereoselective modifications of the target molecule. mdpi.com The use of biocatalysis, employing enzymes to perform specific chemical transformations, also represents a green and highly selective approach for the derivatization of this compound.
Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govmdpi.commdpi.comresearchgate.net In the context of this compound, AI algorithms can be employed for the de novo design of new derivatives with desired properties. mdpi.com By training models on large datasets of known molecules and their biological activities or material properties, it is possible to predict new structures with enhanced performance.
Furthermore, AI can be utilized to optimize synthetic routes to this compound and its derivatives. mdpi.comresearchgate.net Retrosynthesis prediction tools powered by AI can suggest novel and efficient synthetic pathways, potentially reducing the time and resources required for their synthesis. mdpi.com AI can also aid in predicting reaction outcomes and optimizing reaction conditions, leading to higher yields and fewer byproducts. researchgate.net
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A thorough understanding of reaction mechanisms is crucial for the development of efficient and selective synthetic methods. Future research on this compound will likely involve advanced mechanistic investigations using in situ spectroscopic techniques. researchgate.netnih.gov Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states. researchgate.netacs.org
Kinetic studies will also play a vital role in elucidating the reaction pathways involved in the synthesis and transformation of this compound. researchgate.net By determining the rate laws and activation parameters of a reaction, it is possible to gain a deeper understanding of the factors that control its efficiency and selectivity. This knowledge can then be used to optimize reaction conditions and design more effective catalysts.
Expanding the Scope of Synthetic Utility for Complex Target Molecules
The pyrrolidin-2-one scaffold is a key building block in the synthesis of a wide range of complex and biologically active molecules. nih.govmdpi.com Future research will likely focus on expanding the synthetic utility of this compound as a versatile intermediate for the construction of more complex target molecules. Its unique substitution pattern could be exploited to introduce specific functionalities into larger molecular architectures.
For instance, the pentyloxy group could serve as a handle for further chemical modifications or as a lipophilic moiety to enhance the biological activity of a target molecule. The pyrrolidin-2-one ring itself can be a precursor to other heterocyclic systems or can be incorporated into larger polycyclic structures. The development of novel synthetic methodologies and catalytic systems, as discussed in the preceding sections, will be instrumental in unlocking the full potential of this compound as a building block in organic synthesis.
Table of Physicochemical Properties for N-Substituted Pyrrolidin-2-one Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Pyrrolidinone (B116388) | C4H7NO | 85.10 | 245 |
| 1-Methyl-2-pyrrolidinone | C5H9NO | 99.13 | 202-204 |
| 1-Ethyl-2-pyrrolidinone | C6H11NO | 113.16 | 212 |
| 1-Vinyl-2-pyrrolidinone | C6H9NO | 111.14 | 210-213 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
